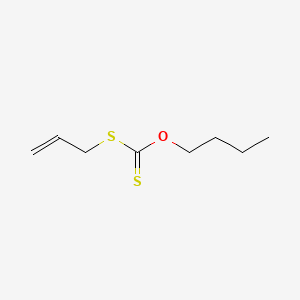
Carbonodithioic acid, O-butyl S-2-propenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonodithioic acid, O-butyl S-2-propenyl ester is an organic compound with the molecular formula C8H14OS2 It is a derivative of carbonodithioic acid and features both butyl and 2-propenyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonodithioic acid, O-butyl S-2-propenyl ester typically involves the esterification of carbonodithioic acid with butanol and 2-propenyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbonodithioic acid, O-butyl S-2-propenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbonodithioic acid, O-butyl S-2-propenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Carbonodithioic acid, O-butyl S-2-propenyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester groups can undergo hydrolysis, releasing active intermediates that can modify the activity of target molecules. The pathways involved may include covalent bonding with active sites or allosteric modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- Carbonodithioic acid, O-ethyl S-2-propenyl ester
- Carbonodithioic acid, O-butyl S-2-butyl ester
- Carbonodithioic acid, O-methyl S-2-propenyl ester
Uniqueness
Carbonodithioic acid, O-butyl S-2-propenyl ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Properties
CAS No. |
7124-53-0 |
|---|---|
Molecular Formula |
C8H14OS2 |
Molecular Weight |
190.3 g/mol |
IUPAC Name |
O-butyl prop-2-enylsulfanylmethanethioate |
InChI |
InChI=1S/C8H14OS2/c1-3-5-6-9-8(10)11-7-4-2/h4H,2-3,5-7H2,1H3 |
InChI Key |
XKPKXFGDRNCNQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=S)SCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


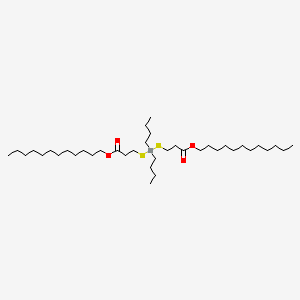
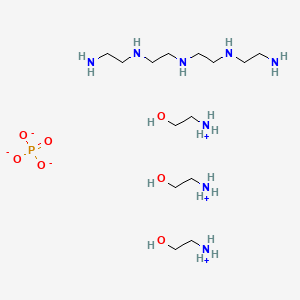
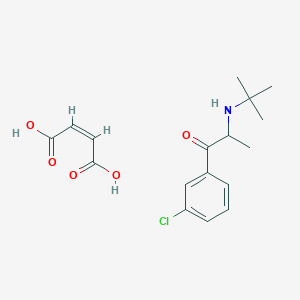
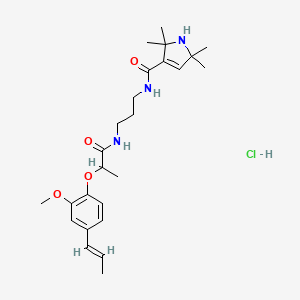

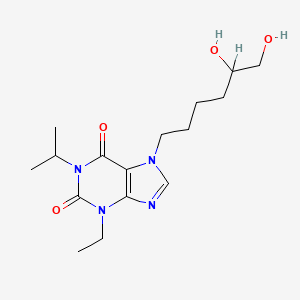
![1-[3-(dimethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12737814.png)
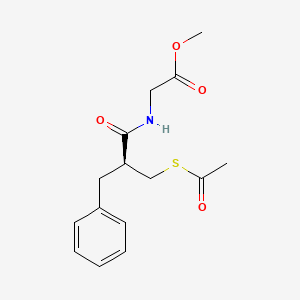
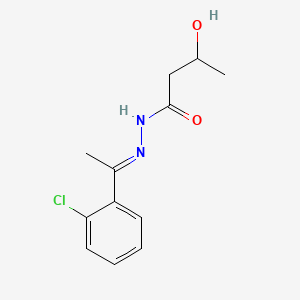
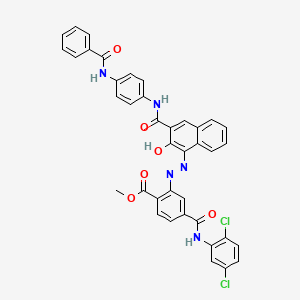

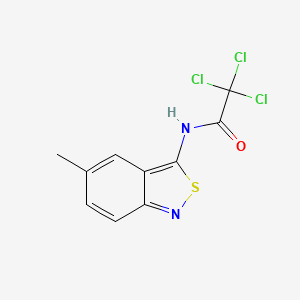
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B12737859.png)

